Ethyl 6-bromo-1H-indazole-3-carboxylate

Descripción

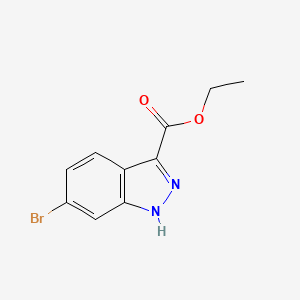

Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS: 885272-94-6) is a brominated indazole derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . It belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The compound features a bromine substituent at the 6-position and an ethyl ester group at the 3-position. This structural configuration confers unique physicochemical and reactive properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in kinase inhibitor development and heterocyclic chemistry .

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 6-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWRLFKJCOFQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680067 | |

| Record name | Ethyl 6-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-94-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 6-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Conversion of 6-Bromoindazole-3-carboxylic Acid to Ethyl Ester

- The carboxylic acid intermediate (6-bromoindazole-3-carboxylic acid) undergoes esterification.

- Esterification conditions include refluxing with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid, often under Dean-Stark apparatus to continuously remove water and drive the reaction to completion.

- Typical reaction temperature ranges from 60°C to 80°C.

- Reaction times vary from 2 to 6 hours depending on the scale and specific conditions.

- Post-reaction purification involves extraction and column chromatography.

Alternative Synthetic Route Using Intermediate Formation

- An alternative approach involves synthesizing the indazole core via cyclization reactions from suitable hydrazine derivatives and β-ketoesters, followed by bromination at the 6-position.

- The key steps include:

- Cyclization of hydrazines with β-ketoesters to form indazoles.

- Bromination at the 6-position using NBS or bromine.

- Esterification of the carboxylic acid group.

- A patent describes a one-pot process where methyl or ethyl esters of indazole are prepared directly from substituted hydrazines and β-ketoesters, followed by bromination, simplifying the overall synthesis.

Summary of Reaction Conditions and Yields

Notes on Reaction Optimization and Purification

- Reaction Temperature: Maintaining mild temperatures (0–60°C) during bromination minimizes side reactions.

- Catalysts: Acid catalysts like sulfuric acid facilitate esterification; palladium catalysts are used in cyclization steps.

- Purification: Flash chromatography and recrystallization are standard for obtaining high-purity Ethyl 6-bromo-1H-indazole-3-carboxylate.

- Yield Improvement: Using excess ethanol and removing water during esterification enhances yield.

Data Summary:

| Method | Starting Material | Key Reagents | Yield | Notes |

|---|---|---|---|---|

| Route A | 6-bromoindazole-3-carboxylic acid | Ethanol, sulfuric acid | >80% | Esterification |

| Route B | Indazole derivatives + bromination | NBS, acetic acid | 39% | Electrophilic substitution |

| Route C | Hydrazine + β-ketoester | Pd catalysts | Variable | Cyclization and bromination |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-bromo-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.

Ester hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and reduction: The indazole ring can undergo oxidation or reduction reactions, leading to different functionalized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base such as potassium carbonate.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted indazole derivatives with various functional groups.

Ester hydrolysis: 6-bromo-1H-indazole-3-carboxylic acid.

Oxidation and reduction: Functionalized indazole derivatives with altered oxidation states.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

Ethyl 6-bromo-1H-indazole-3-carboxylate serves as an essential intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to be a precursor for developing anti-inflammatory and anti-cancer agents. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications against various diseases.

Case Study: Anti-Cancer Properties

Research has shown that indazole derivatives, including this compound, exhibit potent anti-cancer activities. For instance, studies have demonstrated that these compounds can inhibit tumor growth in specific cancer cell lines by interfering with cell signaling pathways associated with proliferation and survival .

Biochemical Research

Mechanisms of Action

In biochemical studies, this compound is utilized to explore the mechanisms of action of certain enzymes and receptors. It aids researchers in understanding disease pathways and the biochemical interactions that occur within cells.

Example: Enzyme Inhibition Studies

this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, its ability to inhibit cyclooxygenase (COX) enzymes has been studied, highlighting its potential as an anti-inflammatory agent .

Agricultural Chemistry

Potential as Pesticide or Herbicide

The compound is being researched for its applications in agricultural chemistry, particularly as a pesticide or herbicide. Its effectiveness in targeting specific pests while minimizing harm to beneficial organisms is a focus area for developing safer agricultural products.

Research Findings

Studies have indicated that this compound can exhibit herbicidal properties against certain weed species, suggesting its potential role in sustainable agriculture practices .

Material Science

Novel Material Formulation

In material science, this compound is explored for formulating novel materials such as polymers and coatings. Its unique chemical structure contributes to enhancing properties like durability and resistance to environmental factors.

Application Example: Coating Materials

Research indicates that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance coating applications .

Analytical Chemistry

Techniques for Compound Identification

this compound is employed in various analytical techniques, including chromatography and spectroscopy. These methods are essential for identifying and quantifying other compounds within complex mixtures.

Usage in Chromatography

The compound's unique properties allow it to be effectively used as a standard reference material in chromatographic analyses, facilitating the accurate assessment of related compounds .

Summary Table of Applications

| Field | Application | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Drug synthesis (anti-inflammatory, anti-cancer) | Inhibits tumor growth; modulates enzyme activity |

| Biochemical Research | Mechanisms of action studies | Inhibits COX enzymes; affects metabolic pathways |

| Agricultural Chemistry | Pesticide/herbicide development | Exhibits herbicidal properties against specific weeds |

| Material Science | Novel materials (polymers, coatings) | Enhances mechanical strength and thermal stability |

| Analytical Chemistry | Chromatography and spectroscopy | Used as a standard reference material |

Mecanismo De Acción

The mechanism of action of ethyl 6-bromo-1H-indazole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 6-bromo-1H-indazole-3-carboxylate shares structural similarities with several brominated indazole esters. Below is a detailed comparison based on substituent positioning, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Findings :

Ester Group: Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity than methyl esters (e.g., Mthis compound), impacting solubility and bioavailability in drug design .

Physicochemical Properties :

- Boiling Point : Mthis compound has a reported boiling point of 399.7°C at 760 mmHg, attributed to its lower molecular weight and ester group compactness compared to ethyl analogs .

- Density : The density of Mthis compound (1.71 g/cm³ ) suggests tighter molecular packing than ethyl derivatives, though data for the latter are lacking .

Hazard Profiles :

- Both ethyl and methyl bromoindazole esters share hazards such as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Methyl derivatives may additionally carry H332 (harmful if inhaled) due to volatility differences .

Synthetic Applications :

- This compound is a precursor for functionalized indazoles via nucleophilic substitution or transition-metal-catalyzed reactions. Its methyl analog is more cost-effective for large-scale synthesis (e.g., €31.00/g for 1g vs. discontinued ethyl derivatives in some catalogs) .

Availability :

- Mthis compound is commercially available (e.g., CymitQuimica), while this compound is listed as discontinued in some suppliers’ inventories, indicating higher synthesis complexity or niche demand .

Actividad Biológica

Ethyl 6-bromo-1H-indazole-3-carboxylate is a notable compound within the indazole class, recognized for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Overview of this compound

This compound is characterized by an ethyl ester group at the 3-position and a bromine atom at the 6-position of the indazole ring. Its molecular formula is with a molecular weight of approximately 269.1 g/mol. The structure allows for various chemical reactions, enhancing its utility in biological applications.

Target Interactions

The compound exhibits a range of biological activities through interactions with specific molecular targets:

- Inhibition of Kinases : this compound has been shown to inhibit key kinases such as CHK1 and CHK2, which are involved in cell cycle regulation. This inhibition can trigger apoptosis in cancer cells by disrupting their proliferation pathways .

- Anti-inflammatory Effects : The compound interacts with cyclooxygenase enzymes (COX), particularly COX-2, reducing the production of pro-inflammatory mediators .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 to 30 mm against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies:

- Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the growth of multiple cancer cell lines, including K562 and MCF-7. The IC50 values reported range from 5.15 µM to higher concentrations depending on the cell type .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| K562 | 5.15 | High |

| MCF-7 | 12.41 | Moderate |

| HEK-293 | 33.2 | Low |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting the release of cytokines such as IL-6 and TNF-α, demonstrating a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Mechanism : A study showed that treatment with this compound resulted in significant apoptosis in K562 cells, linked to the modulation of Bcl2 family proteins and disruption of the p53/MDM2 pathway .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacteria, showing notable antibacterial activity with MIC values indicating strong potency compared to traditional antibiotics .

- Inflammation Models : In vivo models demonstrated that this compound significantly reduced inflammation markers in treated subjects compared to controls, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-bromo-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with 6-bromo-1H-indazole-3-carboxylic acid as a precursor. Ethylation is achieved via esterification using ethanol and a catalyst (e.g., sulfuric acid or thionyl chloride). Key steps include:

- Carboxylic acid activation : Conversion to the acid chloride intermediate.

- Nucleophilic substitution : Reaction with ethanol under reflux.

- Purification : Column chromatography or recrystallization to isolate the product.

Yields (70–85%) depend on solvent polarity, temperature control, and stoichiometric ratios .- Data Table :

| Starting Material | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-1H-indazole-3-carboxylic acid | H₂SO₄ | Ethanol | 80 | 78 | |

| Acid chloride intermediate | SOCl₂ | THF | 60 | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns protons and carbons, confirming the ester group (δ ~4.3 ppm for –OCH₂CH₃) and aromatic bromine .

- X-ray crystallography : Resolves intermolecular interactions (e.g., O–H⋯O and N–H⋯O hydrogen bonds in the crystal lattice) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₉BrN₂O₂; theoretical 284.99 g/mol) .

Q. How can solubility challenges in DMSO or aqueous buffers be addressed for in vitro assays?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, or acetonitrile. For aqueous buffers, use co-solvents (≤1% v/v DMSO) to avoid precipitation.

- Dynamic light scattering (DLS) : Monitor aggregation at varying concentrations.

- Reference data : Solubility in DMSO is typically >10 mM; dilute stock solutions to ≤1 mM in assay buffers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Electron density mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom at position 6 shows high electrophilicity, favoring Suzuki couplings or SNAr reactions .

- Global reactivity descriptors : Use ionization potential (IP) and electron affinity (EA) to estimate hardness/softness.

- Data Table :

| Parameter | Value (eV) | Method | Reference |

|---|---|---|---|

| IP | 8.2 | B3LYP/6-31G(d) | |

| EA | 0.5 | B3LYP/6-31G(d) | |

| Hardness (η) | 3.85 | (IP – EA)/2 |

Q. How should researchers resolve contradictions in crystallographic data between hydrogen bonding networks and DFT-predicted geometries?

- Methodological Answer :

- Multi-method validation : Compare X-ray structures (e.g., O–H⋯O dimers ) with DFT-optimized geometries.

- Thermal ellipsoid analysis : Assess disorder in crystal structures using SHELXL refinement .

- Energy decomposition analysis (EDA) : Quantify contributions of hydrogen bonds vs. van der Waals interactions .

Q. What strategies optimize the synthesis of analogs like 6-bromo-1H-indazole-3-carbonitrile for SAR studies?

- Methodological Answer :

- Functional group interconversion : Replace the ester with a nitrile via hydrolysis followed by dehydration.

- Catalytic systems : Use Pd-catalyzed cyanation (e.g., Zn(CN)₂ with XPhos ligand).

- Yield optimization : Screen bases (K₂CO₃ vs. Cs₂CO₃) in polar aprotic solvents (DMF or DMSO) .

Structural and Functional Insights

-

Crystal Packing Analysis :

Interaction Type Distance (Å) Angle (°) Role in Stability Reference O–H⋯O (carboxylic dimer) 2.65 165 Forms inversion dimers N–H⋯O (inter-dimer) 2.89 155 Links dimers into layers -

Biological Relevance :

Indazole derivatives exhibit potential as kinase inhibitors or antimicrobial agents. This compound’s bromine and ester groups enable targeted modifications for drug discovery .

Key Recommendations

- Experimental Design : Prioritize X-ray crystallography for structural validation and DFT for reactivity prediction.

- Data Interpretation : Cross-validate spectroscopic and computational data to resolve discrepancies.

- Analog Synthesis : Focus on bromine retention for bioactivity and ester flexibility for solubility tuning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.